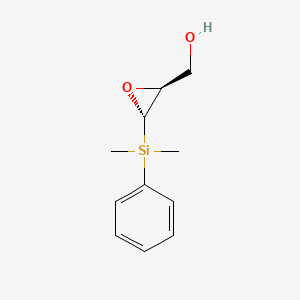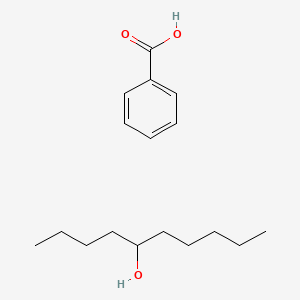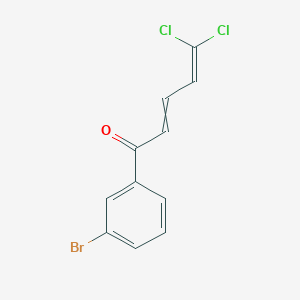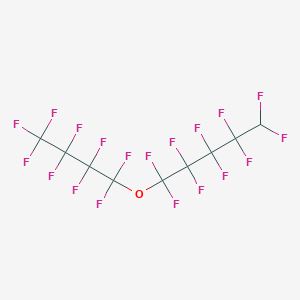
Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- is a chemical compound known for its unique structure and properties. It is a chiral molecule, meaning it has non-superimposable mirror images, which is significant in many chemical reactions and applications. This compound is often used in various scientific research fields due to its reactivity and versatility.
Métodos De Preparación
The synthesis of Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- typically involves asymmetric epoxidation of (E)-3-trialkylsilyl-2-propen-1-ols. This reaction proceeds with high enantioselectivity, producing the desired epoxides. The reaction conditions are mild, ensuring complete chirality transfer . Industrial production methods may involve the use of organometallic nucleophiles added to aldehydes at very low temperatures, leading to the selective preparation of the corresponding alcohols in good yields .
Análisis De Reacciones Químicas
Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as peroxides or oxygen.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- is widely used in scientific research due to its unique properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it can be used in the development of pharmaceuticals and as a reagent in biochemical assays. Industrially, it is used in the production of various materials and chemicals.
Mecanismo De Acción
The mechanism by which Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with other chiral molecules, influencing the outcome of chemical reactions. This selectivity is crucial in many applications, particularly in the synthesis of pharmaceuticals where the chirality of a molecule can affect its biological activity.
Comparación Con Compuestos Similares
Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- can be compared with other similar compounds such as:
Oxiranemethanol, 3-methyl-, (2S,3S)-: This compound has a similar structure but with a methyl group instead of a dimethylphenylsilyl group.
Oxiranemethanol, 3-(trimethylsilyl)-, (2S,3S)-: This compound features a trimethylsilyl group, which can influence its reactivity and applications.
Propiedades
Número CAS |
171868-02-3 |
|---|---|
Fórmula molecular |
C11H16O2Si |
Peso molecular |
208.33 g/mol |
Nombre IUPAC |
[(2S,3S)-3-[dimethyl(phenyl)silyl]oxiran-2-yl]methanol |
InChI |
InChI=1S/C11H16O2Si/c1-14(2,11-10(8-12)13-11)9-6-4-3-5-7-9/h3-7,10-12H,8H2,1-2H3/t10-,11-/m0/s1 |
Clave InChI |
UBUYRKZOHOVEIP-QWRGUYRKSA-N |
SMILES isomérico |
C[Si](C)([C@H]1[C@@H](O1)CO)C2=CC=CC=C2 |
SMILES canónico |
C[Si](C)(C1C(O1)CO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)

![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)
![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)





![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)


